3,6-dihydro-2H-1,2-oxazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
3,6-dihydro-2H-oxazine |
InChI |
InChI=1S/C4H7NO/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 |
InChI Key |
DNUJVGBNIXGTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCON1 |
Origin of Product |
United States |
The Strategic Importance of Nitrogen Oxygen Heterocycles in Organic Synthesis
Nitrogen-oxygen containing heterocycles are a prominent class of organic compounds that hold a significant place in the realm of medicinal chemistry and materials science. preprints.orgopenmedicinalchemistryjournal.com Their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores their therapeutic and industrial relevance. preprints.orgopenmedicinalchemistryjournal.com The unique arrangement of nitrogen and oxygen atoms within the heterocyclic ring imparts distinct physicochemical properties, influencing factors such as biological activity, reactivity, and structural conformation. openmedicinalchemistryjournal.com Notably, an analysis of FDA-approved drugs revealed that a substantial portion, 59%, incorporate nitrogen heterocycles, highlighting their importance in drug design. msesupplies.com These scaffolds serve as crucial intermediates in the synthesis of more complex molecules, offering a gateway to diverse functionalities and stereochemical arrangements. preprints.orgrsc.org
The 1,2-oxazine framework, in particular, is a valuable precursor for the synthesis of a variety of important organic molecules. researchgate.net The inherent reactivity of the N-O bond allows for facile cleavage, providing access to highly functionalized acyclic structures such as 1,4-amino alcohols. plos.org This strategic bond disconnection is a powerful tool in synthetic planning, enabling the stereocontrolled introduction of amine and alcohol functionalities.
The Evolution of 3,6 Dihydro 2h 1,2 Oxazine Chemistry: a Historical Perspective
The exploration of 3,6-dihydro-2H-1,2-oxazine chemistry has been marked by the development of several key synthetic strategies. Historically, the hetero-Diels-Alder reaction has been a cornerstone for the construction of this heterocyclic system. nii.ac.jpresearchgate.net This powerful cycloaddition, involving the reaction of a nitroso compound with a 1,3-diene, provides a direct and often stereoselective route to the this compound core. researchgate.net
Over the years, the scope and efficiency of these cycloaddition reactions have been significantly enhanced through the development of various catalysts and chiral auxiliaries. For instance, the use of carbohydrate-derived auxiliaries has enabled the synthesis of enantiopure 1,2-oxazine derivatives. grafiati.com This approach leverages the inherent chirality of sugars to control the stereochemical outcome of the cyclization reaction.
More recent advancements have expanded the synthetic arsenal (B13267) for accessing 3,6-dihydro-2H-1,2-oxazines. These modern methods include tandem reactions, formal [3+3] cycloadditions, and ring-closing metathesis, offering alternative and often more efficient pathways to this valuable scaffold. researchgate.netresearchgate.net A notable example is the unique synthesis developed by Ukaji and colleagues, which involves the 1,3-addition of dimethylsulfoxonium methylide to α,β-unsaturated nitrones. nii.ac.jp This method proceeds through an aziridine (B145994) N-oxide intermediate followed by a Meisenheimer rearrangement to afford the desired this compound. nii.ac.jp
The Current Research Landscape and Academic Utility of the 3,6 Dihydro 2h 1,2 Oxazine Scaffold
Cycloaddition Strategies for this compound Formation
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds. For the formation of the this compound ring system, several cycloaddition strategies have been developed, offering varying degrees of stereocontrol.
Nitroso-Diels-Alder (NDA) Reactions with Conjugated Dienes
The hetero-Diels-Alder reaction between a nitroso compound (dienophile) and a conjugated diene is a cornerstone for the synthesis of 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.orgbeilstein-journals.org This [4+2] cycloaddition reaction allows for the direct formation of the N-O bond and the creation of new stereocenters. beilstein-journals.orgbeilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of the NDA reaction are influenced by electronic and steric factors of both the nitroso dienophile and the diene. nih.govbeilstein-journals.org
The intermolecular Nitroso-Diels-Alder (NDA) reaction is a widely utilized method for constructing the this compound core. beilstein-journals.orgresearchgate.net This reaction involves the [4+2] cycloaddition of a nitroso compound with a conjugated diene. beilstein-journals.orgbeilstein-journals.org The reaction's reversibility can play a significant role in determining the final regio- and stereochemical outcome, highlighting the interplay between kinetic and thermodynamic control. beilstein-journals.org Various substituted nitroso compounds, including aryl- and acylnitroso derivatives, have been successfully employed as dienophiles. scispace.com For instance, the reaction of nitrosobenzene (B162901) with various dienes can lead to the corresponding 3,6-dihydro-2H-1,2-oxazines. The regioselectivity often follows predictable patterns based on the electronic nature of the substituents on both the diene and the nitrosoarene.
A notable example is the reaction of N-acyl-1,2-dihydropyridines with nitrosobenzene, which can yield different regioisomeric cycloadducts depending on the nature of the acyl group. beilstein-journals.orgscispace.com This highlights the subtle electronic effects that can govern the regiochemical course of the reaction.
| Diene | Nitroso Compound | Product | Key Features | Reference(s) |
| 1,3-Butadiene | Nitrosobenzene | 2-Phenyl-3,6-dihydro-2H-1,2-oxazine | Fundamental example of the NDA reaction. | beilstein-journals.orgbeilstein-journals.org |
| Isoprene | Nitrosobenzene | Mixture of regioisomers | Demonstrates the influence of diene substitution on regioselectivity. | beilstein-journals.org |
| N-Acyl-1,2-dihydropyridine | Nitrosobenzene | Regioisomeric cycloadducts | Regioselectivity is dependent on the acyl group. | beilstein-journals.orgscispace.com |
The intramolecular Nitroso-Diels-Alder (iNDA) reaction offers a powerful strategy for the construction of bicyclic and polycyclic systems containing the this compound motif. In this variant, the nitroso group and the diene are tethered within the same molecule. The iNDA reaction often proceeds with high levels of stereocontrol, as the conformational constraints of the tether can dictate the facial selectivity of the cycloaddition.
This approach has been instrumental in the synthesis of complex natural products and their analogues. The length and nature of the tether connecting the nitroso-dienophile and the diene are critical factors influencing the feasibility and stereochemical outcome of the cyclization.
The development of catalytic asymmetric versions of the NDA reaction has been a major focus, aiming to achieve high enantioselectivity. researcher.lifeacs.org Various catalytic systems have been explored, with notable success achieved using both metal-based and organocatalytic approaches.
Cu(I)-DTBM-Segphos: A significant breakthrough in this area was the development of a copper(I) catalyst bearing the chiral ligand DTBM-Segphos. nih.govacs.orglookchem.com This catalytic system has proven highly effective for the asymmetric intermolecular NDA reaction of cyclic 1,3-dienes with reactive nitroso compounds derived from pyrimidines and pyridazines. researcher.lifenih.govacs.org The reactions typically proceed in high yields with excellent regio-, diastereo-, and enantioselectivities (up to >99:1 regioselectivity, >99:1 dr, and >99% ee). nih.govacs.orglookchem.com This methodology has been applied to the formal syntheses of conduramine A-1 and narciclasine. nih.gov
Chiral Phosphoric Acids: Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric NDA reaction. beilstein-journals.orgresearcher.lifeacs.orgnih.gov These catalysts can effectively activate nitrosoarenes towards cycloaddition with diene-1-carbamates, affording cis-3,6-disubstituted dihydro-1,2-oxazines in high yields and with excellent regio-, diastereo-, and enantioselectivity. researcher.lifeacs.orgnih.gov An interesting aspect of this catalysis is the ability of the chiral phosphoric acid to reverse the regioselectivity compared to the non-catalyzed reaction. acs.orgnih.gov DFT calculations have supported an asynchronous concerted mechanism for this transformation. acs.orgnih.gov Furthermore, a one-pot oxidative nitroso-Diels-Alder reaction has been developed using a combination of a chiral phosphoric acid and m-CPBA with N-arylhydroxylamines and diene carbamates. nih.gov
| Catalyst System | Diene | Nitroso Source | Product Features | Reference(s) |
| Cu(I)-DTBM-Segphos | Cyclic 1,3-dienes | Pyrimidine/pyridazine derived nitroso compounds | High yields, excellent regio-, diastereo-, and enantioselectivities. | researcher.lifenih.govacs.orglookchem.com |
| Chiral Phosphoric Acid | 1,3-Diene-1-carbamates | Nitrosoarenes | High yields, excellent regio-, diastereo-, and enantioselectivities; regioselectivity reversal. | beilstein-journals.orgresearcher.lifeacs.orgnih.gov |
| Chiral Phosphoric Acid / m-CPBA | Diene carbamates | N-Arylhydroxylamines | cis-3,6-disubstituted dihydro-1,2-oxazines with high stereoselectivity. | nih.gov |
Formal [3+3] Cycloadditions
Formal [3+3] cycloaddition reactions provide an alternative and powerful route to the this compound ring system. osi.lv These methods involve the reaction of a three-atom component with another three-atom synthon.
Nitrones with Vinyl Diazoacetates: A copper(I)-catalyzed [3+3]-cycloaddition of nitrones with β-aryl/alkyl vinyl diazoacetates has been developed. bohrium.com This reaction, utilizing a chiral cyclopropyl-In-SaBox ligand, delivers a variety of 3,6-dihydro-1,2-oxazine derivatives in good yields and with excellent enantioselectivity under mild conditions. bohrium.com The reaction is believed to proceed through a metallo-vinylcarbene intermediate. bohrium.com In contrast, the use of Rh₂(OAc)₄ as a catalyst can lead to a cyclopropene (B1174273) dimerization reaction. bohrium.com
Lithiated Alkoxyallenes: The [3+3] cyclization of lithiated alkoxyallenes with enantiopure nitrones, often derived from carbohydrates, presents a flexible entry to highly functionalized this compound derivatives. beilstein-journals.orggrafiati.com While the diastereoselectivity of the key cyclization step can sometimes be moderate, this approach allows access to both enantiomeric series of the resulting oxazines. beilstein-journals.orggrafiati.com These products can be further elaborated, for instance, through hydroboration of the enol ether double bond. beilstein-journals.orgacs.org
Other Heteroatom-Mediated Cyclization Pathways
Beyond the well-established NDA and [3+3] cycloadditions, other heteroatom-mediated cyclization strategies have been developed for the synthesis of 3,6-dihydro-2H-1,2-oxazines.
Organocatalytic: A sequential, organocatalytic asymmetric reaction has been reported for the synthesis of chiral 1,2-oxazines from achiral ketone starting materials. researchgate.netnih.gov This one-pot procedure proceeds in moderate to good yields with excellent enantioselectivity. nih.gov Another approach utilizes a dual organocatalytic system with L-proline and a Hayashi-Jørgensen-type pyrrolidine (B122466) catalyst for a cascade reaction to form trans-3,6-substituted 1,2-oxazines. osi.lv A one-pot, dual-organocatalyst-promoted asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction has also been developed, affording optically active 1,2-oxazine derivatives in moderate yields and with excellent enantioselectivities. acs.org
Gold(I)-catalyzed: Gold(I) catalysts have been employed in the [3+3] cyclization of 2-(1-alkynyl)-2-alkenones with nitrones, leading to highly substituted fused furo[3,4-d] beilstein-journals.orgresearcher.lifeoxazines. osi.lv The reaction is proposed to proceed via a furanyl gold complex that is trapped by the nitrone. osi.lv More recently, a gold(I)-catalyzed domino intramolecular carbonyl-alkyne cyclization/indole addition strategy has been disclosed. bohrium.com
Ring-Closing Metathesis (RCM) Approaches to 3,6-dihydro-2H-1,2-Oxazines
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems, including the this compound ring. This method typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene precursor.
A series of enantiopure 1,2-oxazines have been prepared in high yields and with excellent enantioselectivity using RCM. rsc.org The key chiral precursors for this transformation can be synthesized through asymmetric allylic substitution, followed by reduction and acylation. The subsequent RCM reaction often proceeds smoothly with a second-generation Grubbs' catalyst. rsc.org
The RCM approach has also been successfully applied to the synthesis of fluorinated 3,6-dihydro-1,2-oxazines. The synthesis of 4-fluoro-3,6-dihydro-1,2-oxazine has been achieved from a bisolefin precursor containing a fluoroalkene moiety. The reaction conditions, particularly the choice of catalyst and solvent, are crucial for achieving high yields. For instance, the use of the M2 catalyst in perfluorotoluene has been shown to be effective. nii.ac.jp
Table 1: Ring-Closing Metathesis for the Synthesis of 4-fluoro-3,6-dihydro-1,2-oxazine nii.ac.jp
| Entry | Catalyst (mol %) | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 10 | 120 °C, 15 min MW (200 W) | 9 |
| 2 | 10 | 80 °C, 1 h | 25 |
| 3 | 10 | 80 °C, 1 h | 82 |
Tandem Reactions and Cascade Sequences Yielding 3,6-dihydro-2H-1,2-Oxazines
Tandem and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. Several such strategies have been developed for the construction of the this compound ring.
One notable example involves a dual-organocatalytic system for a highly asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction. rsc.org This one-pot reaction uses L-proline and a pyrrolidine-based catalyst to construct the 1,2-oxazine ring with high diastereo- and enantioselectivity. rsc.orgnih.gov
Meisenheimer Rearrangements in this compound Synthesis
A unique and efficient pathway to 3,6-dihydro-2H-1,2-oxazines involves a sequence initiated by the nucleophilic addition of dimethylsulfoxonium methylide to an α,β-unsaturated nitrone. researchgate.netresearchgate.netresearchgate.net This addition leads to the formation of an aziridine N-oxide intermediate, which then undergoes a acs.orgresearchgate.net-sigmatropic rearrangement known as the Meisenheimer rearrangement to afford the final this compound product. researchgate.netresearchgate.net This method is notable for its regioselectivity, with the methylene (B1212753) group from the ylide being incorporated at the C3 position of the oxazine ring. researchgate.netresearchgate.netresearchgate.net The reaction is applicable to a wide range of β-aryl-substituted α,β-unsaturated nitrones, providing the corresponding oxazines in moderate to good yields. researchgate.net
Table 2: Synthesis of 3,6-dihydro-2H-1,2-oxazines via Meisenheimer Rearrangement researchgate.net
| Entry | R¹ | R² | R³ | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ph | H | Me | 2a | 41 |
| 2 | 4-MeC₆H₄ | H | Me | 2b | 46 |
| 3 | 4-FC₆H₄ | H | Me | 2c | 53 |
| 4 | 4-ClC₆H₄ | H | Me | 2d | 56 |
| 5 | 2-Naphthyl | H | Me | 2e | 70 |
| 6 | 4-MeOC₆H₄ | H | Me | 2f | 56 |
| 7 | 3,4-(MeO)₂C₆H₃ | H | Me | 2g | 63 |
| 8 | 2,4-(MeO)₂C₆H₃ | H | Me | 2h | 51 |
| 9 | 2,5-(MeO)₂C₆H₃ | H | Me | 2i | 53 |
| 10 | 3,4,5-(MeO)₃C₆H₂ | H | Me | 2j | 46 |
| 11 | 4-(NMe₂)C₆H₄ | H | Me | 2k | 41 |
| 12 | 2-ClC₆H₄ | H | Me | 2l | 39 |
| 13 | t-Bu | H | Me | 2m | 20 |
| 14 | Ph | Me | Me | 2n | 42 |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of 3,6-dihydro-2H-1,2-oxazines. A notable example is the palladium/phenanthroline catalyzed reduction of nitroarenes using phenyl formate (B1220265) as a carbon monoxide surrogate. The in situ generated nitrosoarenes are then trapped by conjugated dienes in a hetero-Diels-Alder reaction to yield the desired 3,6-dihydro-2H- researchgate.netbeilstein-journals.org-oxazines. nih.gov This method is tolerant of many functional groups and often provides higher yields than the direct reaction with the pure nitrosoarene.
Another powerful approach is the dual-organocatalyst-promoted asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction. nih.gov This process, using L-proline and a specific pyrrolidine derivative, allows for the synthesis of optically active 1,2-oxazine derivatives with excellent enantioselectivities (ee >99%) and diastereoselectivities (dr up to >99:1). nih.gov
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis offers a valuable platform for the generation of libraries of this compound derivatives, facilitating high-throughput screening for biological activity. acs.orgbeilstein-journals.org A common strategy involves the immobilization of a suitable starting material onto a solid support, followed by a sequence of reactions to construct and functionalize the oxazine ring.
One reported method utilizes a regioselective hetero-Diels-Alder reaction between arylnitroso compounds and sorbic acid attached to a solid support. acs.orgbeilstein-journals.org The resulting 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives can then undergo further modifications, such as modification of the carboxylic group, dihydroxylation of the double bond, and cleavage of the N-O bond, to generate a diverse library of compounds. acs.orgbeilstein-journals.org This approach has also been used to prepare chiral lactones stereoselectively from the oxazine precursors. acs.orgbeilstein-journals.org
The analytical monitoring of these solid-phase syntheses, particularly for stereoisomeric mixtures, can be achieved using techniques like HPLC with chiral stationary phases.
Reductive Ring-Opening Reactions of the this compound System
The reductive cleavage of the N-O bond in 3,6-dihydro-2H-1,2-oxazines is a key transformation that unlocks their synthetic potential, leading to the formation of valuable 1,4-amino alcohols and other functionalized compounds. researchgate.netplos.org This process effectively unmasks the latent functionality within the heterocyclic ring, providing access to acyclic structures with defined stereochemistry.
Cleavage of the N-O Bond Leading to Aminoalcohols and Functionalized Carbonyl Compounds
The N-O bond within the this compound framework is susceptible to cleavage under various reductive conditions, yielding synthetically useful γ-amino alcohols. researchgate.net A number of reagents have been employed for this transformation, including molybdenum hexacarbonyl, and zinc in the presence of an acid. plos.orgresearchgate.net
Samarium diiodide (SmI₂) has proven to be a particularly effective reagent for the reductive cleavage of the N-O bond, often providing excellent yields of the desired 1,4-amino alcohols. acs.orgbeilstein-journals.org For instance, treatment of various substituted 3,6-dihydro-2H-1,2-oxazines with SmI₂ leads to the corresponding amino alcohols in high yields, often without the need for extensive purification. acs.org The reaction is generally chemoselective, though in some cases, the formation of pyrrole (B145914) derivatives as byproducts has been observed. idexlab.com This side reaction is thought to occur through a competitive intramolecular hydrogen shift in an intermediate formed during the ring opening. idexlab.com The chemoselectivity of the reaction can be influenced by the structure of the starting 1,2-oxazine and the reaction conditions, with the use of a larger excess of samarium diiodide favoring the formation of the desired 1,4-amino alcohol. idexlab.com
Another mild and efficient method for the reductive cleavage of 1,2-oxazines involves the use of zinc and aqueous ammonium (B1175870) chloride in methanol. This system facilitates the reduction of the N-O bond and subsequent hydrolysis of the resulting 1,4-imino alcohol to afford γ-hydroxy ketones. grafiati.com
Table 1: Reductive N-O Bond Cleavage of 3,6-dihydro-2H-1,2-oxazines
| Reagent/Conditions | Product Type | Reference |
|---|---|---|
| Samarium diiodide (SmI₂) | 1,4-Amino alcohols | acs.orgbeilstein-journals.orgidexlab.com |
| Zinc/Acetic Acid | 1,4-Amino alcohols | acs.org |
| Molybdenum Hexacarbonyl | 1,4-Amino alcohols | researchgate.netacs.org |
| Zinc/Ammonium Chloride | γ-Hydroxy ketones | grafiati.com |
Reductive Cleavage in Divergent Synthesis
The reductive cleavage of the this compound ring is a powerful tool in divergent synthesis, allowing for the creation of multiple, distinct products from a common intermediate. Following the N-O bond cleavage to generate 1,4-amino alcohols, these acyclic intermediates can be subjected to various subsequent transformations. For example, these amino alcohols can be cyclized to form polyhydroxylated pyrrolidines, which are known to be potent glycosidase inhibitors. acs.org This recyclization is typically achieved by activating the primary alcohol as a mesylate, which then undergoes intramolecular nucleophilic substitution by the amino group. sfb765.de
Furthermore, by altering the deprotection conditions following the reductive cleavage, it is possible to access open-chain amino polyols with specific stereoconfigurations. sfb765.de This divergent approach highlights the synthetic utility of the this compound scaffold in generating a library of structurally diverse and biologically relevant molecules from a single precursor. The ability to control the outcome of the reaction sequence by carefully choosing the reagents and conditions is a key advantage of this synthetic strategy.
Functionalization of the C=C Double Bond within the this compound Ring
The enol ether double bond within the this compound ring provides a handle for further functionalization, allowing for the introduction of new stereocenters and functional groups. sfb765.debeilstein-journals.org This reactivity has been exploited in various stereoselective transformations, significantly expanding the synthetic utility of these heterocyclic systems.
Stereoselective Hydroboration/Oxidation Protocols
The hydroboration-oxidation of the C=C double bond in enantiopure 3,6-dihydro-2H-1,2-oxazines is a highly effective method for introducing a hydroxyl group at the C-5 position in a stereoselective manner. beilstein-journals.orgsfb765.de The stereochemical outcome of this reaction is often dictated by the existing stereocenters within the oxazine ring, with the borane (B79455) reagent typically attacking the less sterically hindered face of the double bond. acs.org
For instance, treatment of syn-configured 3,6-dihydro-2H-1,2-oxazines with borane-THF complex followed by oxidative workup can lead to the formation of a single diastereomer of the corresponding 5-hydroxy-substituted 1,2-oxazine in good yield. acs.org The stereoselectivity can be influenced by the choice of hydroborating agent and the presence of additives. sfb765.de Interestingly, the use of a "degraded" borane reagent, or the intentional addition of alcohols to the reaction mixture, can lead to the formation of the diastereomeric product. sfb765.de The steric bulk of the added alcohol can influence the level of stereoinduction. sfb765.de The resulting dihydroxy-substituted 1,2-oxazines are versatile intermediates for the synthesis of various amino polyol derivatives. sfb765.de
Table 2: Stereoselective Hydroboration/Oxidation of 3,6-dihydro-2H-1,2-oxazines
| Substrate Configuration | Reagent | Outcome | Reference |
|---|---|---|---|
| syn | Borane-THF complex | Single diastereomer of 5-hydroxy-1,2-oxazine | acs.org |
Dihydroxylation and Epoxidation Reactions
In addition to hydroboration, the double bond of 3,6-dihydro-2H-1,2-oxazines can undergo dihydroxylation and epoxidation reactions. plos.org Dihydroxylation, often carried out using osmium tetroxide (OsO₄), introduces two adjacent hydroxyl groups across the double bond, leading to the formation of 4,5-dihydroxy-tetrahydro-2H-1,2-oxazines. plos.orgsemanticscholar.org These polyhydroxylated oxazines are valuable precursors for the synthesis of aminosugars. plos.org
Epoxidation of the double bond provides another avenue for functionalization, creating a reactive epoxide ring that can be opened by various nucleophiles to introduce a wide range of substituents. plos.org Both dihydroxylation and epoxidation reactions can often be performed with a high degree of stereocontrol, influenced by the existing stereochemistry of the oxazine ring.
Palladium-Catalyzed Cross-Coupling Reactions of Functionalized 3,6-dihydro-2H-1,2-Oxazines
The introduction of a leaving group, such as an iodide, at the C-5 position of the this compound ring opens up possibilities for palladium-catalyzed cross-coupling reactions. beilstein-journals.orgsemanticscholar.org Iodination of the enol ether moiety can be achieved with high efficiency using iodine and pyridine (B92270) in DMF. beilstein-journals.orgnih.gov The resulting 5-iodo-1,2-oxazine derivatives are stable and can be used in a variety of subsequent C-C bond-forming reactions. beilstein-journals.org
These alkenyl iodides serve as excellent substrates for Sonogashira, Heck, and Suzuki coupling reactions, allowing for the introduction of alkynyl, alkenyl, and aryl groups at the C-5 position. beilstein-journals.orgnih.gov Cyanation reactions are also possible, leading to 5-cyano-substituted 1,2-oxazines. beilstein-journals.org These cross-coupling reactions significantly broaden the scope of accessible, highly functionalized 3,6-dihydro-2H-1,2-oxazines, which can be further elaborated into a diverse array of acyclic and cyclic amino alcohols. beilstein-journals.org For example, the newly introduced alkynyl group can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazoles. semanticscholar.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-3,6-dihydro-2H-1,2-oxazines
| Coupling Reaction | Reactant | Product | Reference |
|---|---|---|---|
| Sonogashira | Terminal alkyne | 5-Alkynyl-1,2-oxazine | beilstein-journals.orgnih.gov |
| Heck | Alkene | 5-Alkenyl-1,2-oxazine | beilstein-journals.orgnih.gov |
| Suzuki | Boronic acid | 5-Aryl-1,2-oxazine | beilstein-journals.orgnih.gov |
Rearrangement Reactions of this compound Derivatives
The inherent strain and electronic features of the this compound system make its derivatives susceptible to various rearrangement reactions, which can be triggered by thermal, acidic, or basic conditions. These rearrangements often lead to the formation of other valuable heterocyclic structures.
Sigmatropic rearrangements are pericyclic reactions where a sigma-bond migrates across a pi-system. Derivatives of this compound have been shown to undergo such transformations.
A notable example is the researchgate.netdntb.gov.ua-sigmatropic Meisenheimer rearrangement . This rearrangement is a key step in a unique synthetic route to 3,6-dihydro-2H-1,2-oxazines starting from α,β-unsaturated nitrones. The reaction involves the nucleophilic addition of dimethylsulfoxonium methylide to the nitrone's C=N bond, which initially forms an aziridine N-oxide intermediate. This intermediate then undergoes a Meisenheimer rearrangement to yield the final this compound product. nii.ac.jpresearchgate.netacs.org This process has been shown to be effective for a wide range of β-aryl-substituted α,β-unsaturated nitrones, affording the oxazine products in yields up to 70%. nii.ac.jpacs.org
Additionally, dntb.gov.uadntb.gov.ua-sigmatropic rearrangements have been observed. For instance, an N-benzoyl-3,6-dihydro-1,2-oxazine, formed from the reaction of nitrosocarbonylbenzene and ergosteryl acetate, readily undergoes a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement to produce a 5,6-dihydro-1,4,2-dioxazine derivative. rsc.org Tandem acylation/ dntb.gov.uadntb.gov.ua-rearrangement sequences involving 1,2-oxazine N-oxides have also been developed as a strategy for asymmetric synthesis. acs.org The use of researchgate.netdntb.gov.ua- and dntb.gov.uadntb.gov.ua-sigmatropic rearrangements, in combination with other methods like ring-closing metathesis, represents a key strategy for synthesizing various substituted unsaturated nii.ac.jpresearchgate.netoxazines. researchgate.net
Under specific conditions, this compound derivatives can undergo ring contraction to furnish highly substituted pyrroles, which are themselves important heterocyclic motifs in medicinal chemistry and materials science.
This transformation is frequently observed when bicyclic nitroso acetals, derived from the [3+3]-annulation of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) and vinyl diazoacetates, are treated with a base. nih.gov Specifically, the combined action of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and an alcohol promotes the ring contraction of the unsaturated oxazine ring into a pyrrole ring. researchgate.netdntb.gov.uanih.gov This process can even be performed in a one-pot fashion, providing a rapid route to oxazine-annulated pyrroles from readily available starting materials. dntb.gov.uanih.govgrafiati.com
Another pathway to pyrrole formation occurs during the reductive cleavage of the N-O bond in 3,6-dihydro-2H-1,2-oxazines using samarium diiodide (SmI₂). idexlab.com While the primary goal of this reaction is often the synthesis of 1,4-amino alcohols, 3-methoxypyrrole derivatives can form as significant byproducts. idexlab.com The formation of these pyrroles is rationalized by a competitive intramolecular hydrogen shift in the initial ring-cleaved intermediate, followed by cyclization. idexlab.com The chemoselectivity between the desired amino alcohol and the pyrrole byproduct is highly dependent on the structure of the oxazine precursor. idexlab.com
| Precursor | Base/Reagent | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Bicyclic Nitroso Acetal (from 5,6-dihydro-4H-1,2-oxazine N-oxide) | DBU | Alcohol (e.g., MeOH, EtOH) | Ring contraction to corresponding pyrrole derivative | dntb.gov.uanih.govgrafiati.com |
Nucleophilic and Electrophilic Functionalization of the this compound Scaffold
The this compound ring possesses multiple sites for functionalization through both nucleophilic and electrophilic reactions. The nitrogen atom can act as a nucleophile or be substituted, while the C4-C5 double bond is susceptible to electrophilic attack. osi.lv
Functionalization on Nitrogen: The nitrogen atom of the oxazine ring can be readily alkylated. For example, in the synthesis of methyl 2-alkyl-6-oxo-5,6-dihydro-2H-1,2-oxazine-4-carboxylates, N-alkylhydroxylammonium chlorides are used as precursors, leading to N-isopropyl and N-tert-butyl substituted oxazines. nih.gov This demonstrates a straightforward method for introducing substituents onto the ring nitrogen.
Functionalization on Carbon: The enol ether-type double bond (C4=C5) is a key site for electrophilic functionalization.
Halogenation: Enantiopure carbohydrate-derived 3,6-dihydro-2H-1,2-oxazines can be efficiently iodinated at the C5 position. grafiati.combeilstein-journals.org This reaction typically uses iodine and pyridine in DMF to furnish 5-iodo-substituted 1,2-oxazine derivatives with high efficacy. grafiati.combeilstein-journals.org
Cross-Coupling Reactions: The resulting 5-iodo-oxazines are valuable intermediates for further elaboration via palladium-catalyzed cross-coupling reactions. For instance, Sonogashira coupling with terminal alkynes allows for the introduction of various alkynyl substituents at the C5 position. beilstein-journals.org
Hydroboration-Oxidation: The double bond can undergo hydroboration followed by an oxidative work-up. beilstein-journals.org This sequence effectively introduces a hydroxyl group at the C5 position, leading to hydroxylated tetrahydro-2H-1,2-oxazine derivatives. idexlab.combeilstein-journals.org
These functionalization strategies highlight the utility of the this compound scaffold as a versatile building block for creating a diverse array of more complex molecules. beilstein-journals.orgosi.lv
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | N-Alkylhydroxylammonium chloride, KOtBu | N-2 | N-Alkyl-1,2-oxazine derivative | nih.gov |
| Electrophilic Iodination | Iodine, Pyridine, DMF | C-5 | 5-Iodo-3,6-dihydro-2H-1,2-oxazine | grafiati.combeilstein-journals.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst | C-5 | 5-Alkynyl-3,6-dihydro-2H-1,2-oxazine | beilstein-journals.org |
| Hydroboration-Oxidation | 1. Borane (e.g., BH₃) 2. Oxidative work-up (e.g., H₂O₂) | C-5 | 5-Hydroxy-tetrahydro-2H-1,2-oxazine | idexlab.combeilstein-journals.org |
Computational and Theoretical Investigations on 3,6 Dihydro 2h 1,2 Oxazine
Electronic Structure and Bonding Characteristics of the 3,6-dihydro-2H-1,2-Oxazine Ring
The electronic structure of the this compound ring is characterized by the presence of a C=C double bond and a N-O single bond within a six-membered heterocyclic framework. Theoretical methods, particularly Density Functional Theory (DFT), are employed to analyze the molecular orbitals, charge distribution, and bonding properties. researchgate.net
Table 1: Computed Electronic Properties of this compound
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₄H₇NO | --- |
| Molecular Weight | 85.10 g/mol | --- |
| Dipole Moment | Value | e.g., B3LYP/6-311+G(d,p) |
| HOMO Energy | Value (eV) | e.g., B3LYP/6-311+G(d,p) |
| LUMO Energy | Value (eV) | e.g., B3LYP/6-311+G(d,p) |
| NBO Charge on N | Value | e.g., B3LYP/6-311+G(d,p) |
| NBO Charge on O | Value | e.g., B3LYP/6-311+G(d,p) |
(Note: Specific values are placeholders as they would be generated from a dedicated computational study.)
Conformational Analysis and Energetic Profiles
The this compound ring is not planar and can adopt several conformations. Its conformational behavior is often compared to that of cyclohexene (B86901), which also possesses a partially unsaturated six-membered ring. researchgate.net The preferred conformations are typically half-chair or twist-boat forms.
Computational methods are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. By systematically rotating the bonds within the ring and calculating the corresponding energy, a detailed energetic profile can be constructed. These calculations help in understanding the relative populations of different conformers at a given temperature. Studies on related 1,2-oxazine derivatives have used methods like DFT to explore conformational preferences and energetics. researchgate.net The conformational similarities between the 3,6-dihydro-1,2-oxazine ring and cyclohexene have been inferred from experimental 13C NMR spectra combined with regression analysis, which can be further substantiated by high-level computational analysis. researchgate.net
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Half-Chair 1 | 0.00 | e.g., MP2/cc-pVTZ |
| Half-Chair 2 | Value | e.g., MP2/cc-pVTZ |
| Twist-Boat | Value | e.g., MP2/cc-pVTZ |
| Transition State | Value | e.g., MP2/cc-pVTZ |
(Note: Values are illustrative and would be determined from specific calculations.)
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for understanding the mechanisms of reactions involving this compound, which is often synthesized through hetero-Diels-Alder reactions. researchgate.netresearchgate.net
By mapping the reaction pathway from reactants to products, the transition state (TS) structure can be located and characterized. A key feature of a true transition state on the potential energy surface is that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. For cycloaddition reactions forming oxazine (B8389632) rings, DFT calculations are frequently used to determine these energy barriers. nih.govmdpi.com For instance, studies on the [3+2] cycloaddition reactions to form related five-membered heterocycles have utilized the wb97xd functional with the 6-311+G(d) basis set to explore the energetic profiles. nih.gov
In reactions such as the hetero-Diels-Alder synthesis of 3,6-dihydro-2H-1,2-oxazines, issues of regioselectivity and stereoselectivity arise. researchgate.net Computational chemistry can predict the favored isomers by comparing the activation energies of the different possible reaction pathways. The path with the lower energy barrier will be kinetically favored, leading to the major product. nih.gov
Conceptual Density Functional Theory (CDFT) is another tool used to predict reactivity and selectivity by analyzing global and local reactivity indices such as electronic chemical potential, hardness, and the Fukui function. mdpi.com These indices help in understanding the electrophilic and nucleophilic characters of the reacting centers. mdpi.com
Molecular Dynamics Simulations (if applicable to conformational studies or interactions)
While direct molecular dynamics (MD) simulations specifically for conformational studies of the parent this compound are not widely reported in the literature, this technique is highly applicable. MD simulations can provide insights into the dynamic behavior of the ring system over time, including the rates of conformational changes and the influence of solvent on the conformational equilibrium. ekb.eg
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of the atoms. This allows for the exploration of the conformational space and the generation of a thermodynamic ensemble of structures. For substituted 3,6-dihydro-2H-1,2-oxazines, MD simulations could also be used to study their interactions with biological macromolecules, such as enzymes or receptors, providing a dynamic picture of the binding process.
Strategic Applications of 3,6 Dihydro 2h 1,2 Oxazine As a Versatile Synthetic Intermediate
Precursors in the Synthesis of Complex Aminoalcohols and Polyols
The most fundamental and widely exploited application of 3,6-dihydro-2H-1,2-oxazines is their role as masked 1,4-aminoalcohols. The labile N-O bond within the oxazine (B8389632) ring can be readily cleaved under various reductive conditions, unveiling the constituent amine and alcohol functionalities with a defined stereochemical relationship.
Reductive N-O Bond Cleavage: A variety of reducing agents can be employed for the N-O bond cleavage, with the choice of reagent often influencing the outcome and compatibility with other functional groups. Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel (Ra-Ni), and chemical reduction with agents such as zinc in acetic acid or samarium diiodide (SmI₂). This transformation is highly efficient and typically proceeds in high yield, converting the cyclic N,O-heterocycle into an unsaturated γ-aminoalcohol.
Stereoselective Synthesis: The power of this methodology lies in the stereocontrol exerted by the oxazine ring. Since 3,6-dihydro-2H-1,2-oxazines are often synthesized in an enantiopure form, typically through asymmetric hetero-Diels-Alder reactions or from chiral pool starting materials, the resulting aminoalcohols are also obtained with high enantiomeric purity. The substituents on the oxazine ring dictate the stereochemistry of the newly formed stereocenters in the acyclic product.
Access to Polyols: The double bond within the 3,6-dihydro-2H-1,2-oxazine ring provides a handle for further functionalization, enabling the synthesis of more complex polyhydroxylated structures. Diastereoselective dihydroxylation of the alkene, for instance through hydroboration-oxidation or using osmium tetroxide, introduces two additional hydroxyl groups. Subsequent reductive cleavage of the N-O bond then yields highly functionalized amino polyols. This strategy allows for the controlled installation of multiple stereocenters, making it a valuable tool in the synthesis of complex molecules like amino sugars. For example, diastereoselective hydroboration of enantiopure 3,6-dihydro-2H-1,2-oxazines has been shown to produce dihydroxy-substituted 1,2-oxazines, which are then converted to polyhydroxylated pyrrolidines upon N-O bond cleavage and cyclization. researchgate.net
| Precursor | Reaction Sequence | Product Class | Key Features |
| Enantiopure this compound | 1. Reductive N-O bond cleavage (e.g., H₂, Pd/C) | Enantiopure γ-aminoalcohols | High stereofidelity transfer |
| Enantiopure this compound | 1. Diastereoselective dihydroxylation 2. Reductive N-O bond cleavage | Enantiopure amino polyols | Controlled synthesis of multiple stereocenters |
Building Blocks for Other Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolidines, Iminosugars, Isoxazolopyridines)
The functional groups unmasked from the this compound ring can be engaged in further cyclization reactions, providing access to a diverse range of other nitrogen-containing heterocyclic systems.
Pyrrolidines: The 1,4-aminoalcohol generated from the reductive ring opening of a this compound is perfectly poised for intramolecular cyclization to form a five-membered pyrrolidine (B122466) ring. researchgate.net This is typically achieved by converting the terminal hydroxyl group into a good leaving group, such as a mesylate or tosylate, which is then displaced by the internal nitrogen atom in an SN2 reaction. This sequence provides a robust and stereocontrolled route to highly substituted pyrrolidines, a structural motif prevalent in many natural products and pharmaceuticals. researchgate.net
Pyrroles: While less common than the synthesis of pyrrolidines, 3,6-dihydro-1,2-oxazines can also be transformed into highly functionalized pyrroles. Research has demonstrated that this conversion can be effectively catalyzed by heterogeneous copper on carbon (Cu/C) under neat heating conditions. rsc.org This method can even be performed in a one-pot fashion, starting from the in situ formation of the oxazine via a hetero-Diels-Alder reaction, followed by the copper-catalyzed aromatization to the pyrrole (B145914). rsc.org
Iminosugars: Iminosugars are polyhydroxylated piperidine (B6355638), pyrrolidine, or indolizidine alkaloids that act as mimics of natural carbohydrates. Their ability to inhibit glycosidases makes them attractive therapeutic targets. The stereochemically dense framework of 3,6-dihydro-2H-1,2-oxazines, particularly those derived from carbohydrates, makes them ideal starting materials for iminosugar synthesis. The oxazine ring serves as a rigid template to install the desired stereochemistry, which is then carried through a sequence of reduction, cyclization, and further hydroxylation steps to furnish the final iminosugar target.
Isoxazolopyridines: The direct synthesis of isoxazolopyridines from this compound precursors is not a widely documented transformation in the reviewed scientific literature. While both moieties are important heterocyclic structures, established synthetic routes directly linking the two appear to be limited.
Utility in the Total Synthesis of Natural Products and Analogues (e.g., Conduramine, Narciclasine)
The ability to generate stereochemically rich acyclic and cyclic structures from 3,6-dihydro-2H-1,2-oxazines has made them valuable intermediates in the total synthesis of complex natural products.
One prominent example is the total synthesis of (+)-Nakadomarin A , a complex marine alkaloid with a unique heptacyclic structure. A key step in its synthesis involves a three-component cycloaddition of a hydroxylamine, an aldehyde, and a cyclopropane (B1198618) to construct a highly functionalized tetrahydro-1,2-oxazine core. This oxazine is formed as a single diastereomer and serves as a crucial scaffold from which the intricate architecture of the natural product is elaborated. The synthesis leverages the oxazine by performing a reductive N-O bond cleavage, followed by cyclization to form a key pyrrolidine ring embedded within the target molecule.
Furthermore, the hetero-Diels-Alder reaction, which is the primary method for synthesizing 3,6-dihydro-2H-1,2-oxazines, features prominently in the retrosynthetic analysis of other natural products. For example, synthetic strategies towards the Amaryllidaceae alkaloid Narciclasine have been designed around a regio- and stereospecific nitroso Diels-Alder reaction to form the aminocyclitol core of the molecule. uctm.edu This highlights the conceptual importance of the oxazine-forming reaction in the strategic planning of complex syntheses, even if the oxazine itself is a transient intermediate. While a direct synthesis of Conduramine from a pre-formed this compound was not prominently featured in the reviewed literature, the synthesis of related aminocyclitols frequently employs the underlying principles of stereocontrolled amino- and hydroxyl-group installation for which oxazines are exemplary synthons.
Role in the Synthesis of Carbohydrate Mimetics and Glycomimetics
Carbohydrate mimetics are molecules designed to imitate the structure and function of natural sugars. They are of significant interest in medicinal chemistry and chemical biology as they can interact with carbohydrate-binding proteins or enzymes while offering improved metabolic stability or modified biological activity.
3,6-Dihydro-2H-1,2-oxazines are powerful tools in this field, serving as key intermediates for producing a variety of amino sugar analogues and glycomimetics. researchgate.net Starting from enantiopure oxazines, often derived from simple carbohydrates themselves, chemists can execute a series of transformations to generate novel structures that mimic the pyranose ring of sugars but with an embedded nitrogen atom.
A typical synthetic sequence involves:
Stereoselective synthesis of a substituted this compound.
Functionalization of the double bond (e.g., dihydroxylation, epoxidation) to install additional hydroxyl groups.
Reductive cleavage of the N-O bond to generate a linear amino polyol.
Intramolecular cyclization to form a stable piperidine or pyrrolidine ring, yielding the final iminosugar or carbohydrate mimetic.
This approach has been successfully used to synthesize dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and analogues of sialic acid. researchgate.net The versatility of the oxazine intermediate allows for systematic modifications at various positions, leading to the creation of libraries of glycomimetics for biological screening. researchgate.net
Divergent Synthetic Pathways from this compound Scaffolds
A key advantage of using this compound as a synthetic intermediate is the potential for divergent synthesis, where a single, common precursor can be converted into a variety of structurally distinct products by simply changing the reaction conditions or reagents.
Stereodivergent Synthesis: A notable example is the synthesis of pyrrolidines. The hydrogenation of an enantiopure this compound can lead to different diastereomers of the final pyrrolidine product depending on the catalyst used. For instance, hydrogenation with palladium on charcoal can favor one diastereomer, while reduction with Raney nickel can selectively produce the other. rsc.org This divergence is attributed to a likely difference in the reaction mechanism, such as the order of double bond reduction and N-O bond cleavage. rsc.org
Divergent Functionalization: The oxazine scaffold can be functionalized at multiple sites to create a diverse library of compounds. The C-5 position of the enol ether moiety can be selectively halogenated, for example, through iodination. nih.gov The resulting 5-iodo-1,2-oxazine is a versatile building block for a range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki couplings. nih.gov This allows for the introduction of various aryl, alkenyl, and alkynyl substituents at this position. Each of these new, highly functionalized oxazines can then be carried forward to different targets, demonstrating a powerful divergent strategy from a common intermediate. nih.gov
| Common Precursor | Pathway | Reagents/Conditions | Product Class |
| syn-3,6-dihydro-2H-1,2-oxazine | Pathway A | H₂, Pd/C then MsCl, Et₃N | Pyrrolidine (Diastereomer A) |
| syn-3,6-dihydro-2H-1,2-oxazine | Pathway B | H₂, Raney-Ni then MsCl, Et₃N | Pyrrolidine (Diastereomer B) |
| 5-Iodo-3,6-dihydro-2H-1,2-oxazine | Pathway C | Pd-catalyst, Alkyne (Sonogashira) | 5-Alkynyl-substituted oxazine |
| 5-Iodo-3,6-dihydro-2H-1,2-oxazine | Pathway D | Pd-catalyst, Alkene (Heck) | 5-Alkenyl-substituted oxazine |
| 5-Iodo-3,6-dihydro-2H-1,2-oxazine | Pathway E | Pd-catalyst, Boronic Acid (Suzuki) | 5-Aryl-substituted oxazine |
This capacity for divergent synthesis makes the this compound scaffold an exceptionally efficient and valuable tool for generating molecular complexity and exploring chemical space.
Structural Diversity and Stereochemical Aspects of Substituted 3,6 Dihydro 2h 1,2 Oxazine Analogues
Synthesis and Reactivity of Chiral 3,6-dihydro-2H-1,2-Oxazines
The synthesis of chiral 3,6-dihydro-2H-1,2-oxazines is a key focus in asymmetric synthesis, with various strategies developed to control the stereochemical outcome of the ring-forming reactions. These methods often employ either substrate-controlled or reagent-controlled approaches to induce chirality.
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the context of 3,6-dihydro-2H-1,2-oxazine synthesis, chiral auxiliaries attached to either the dienophile or the diene in hetero-Diels-Alder reactions, or to the starting materials in other cyclization strategies, can effectively control the facial selectivity of the ring formation, leading to the preferential formation of one diastereomer.
One notable example involves the use of a mannose-based chiral auxiliary in a tandem nucleophilic addition-intramolecular cyclization reaction. This approach has been successful in controlling the diastereoselectivity of the reaction, achieving a diastereomeric ratio of 8:1. After the cyclization, the auxiliary can be removed to yield the enantiomerically enriched this compound.
Carbohydrate-derived auxiliaries, in general, have proven to be effective in imparting stereocontrol. For instance, nitrones derived from carbohydrates can react with allenes to produce 3,6-dihydro-2H-1,2-oxazines with a high degree of stereoselectivity. The inherent chirality of the sugar moiety guides the approach of the reacting partner, leading to the formation of a specific diastereomer.
The effectiveness of a chiral auxiliary is highly dependent on its structure and the reaction conditions. The proximity of the chiral center to the reaction site is a critical factor; asymmetric induction is more pronounced when the oxazine (B8389632) ring is constructed directly on a chiral moiety. rsc.org In contrast, a chiral amino acid separated from the construction site by an achiral aromatic ring may not significantly influence the stereoisomeric ratio. rsc.org
| Chiral Auxiliary | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) |
| Mannose-based | Tandem nucleophilic addition-intramolecular cyclization | Chiral nitrone | 8:1 |
| Carbohydrate-derived | Cyclization | Nitrone and allene | High stereoselectivity |
Asymmetric induction in the formation of the this compound ring can also be achieved using chiral catalysts, which create a chiral environment around the reacting molecules. This approach is particularly attractive as it allows for the generation of enantiomerically enriched products from achiral starting materials using only a substoichiometric amount of the chiral catalyst.
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of 3,6-dihydro-2H-1,2-oxazines. For example, the use of chiral phosphoric acids as bifunctional catalysts in the reaction of carbamate-dienes and nitrosoarenes has been shown to provide high regio-, diastereo-, and enantioselectivity. osi.lv Similarly, copper(I)-DTBM-Segphos catalyzed asymmetric intermolecular nitroso-Diels-Alder reactions of cyclic 1,3-dienes with nitroso compounds derived from pyrimidines and pyridazines have yielded cycloadducts with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 d.r.). researchgate.net
Another approach involves the use of chiral dirhodium carboxylates, such as those ligated with N-phthaloyl-(S)-amino acids, to catalyze the [3+3]-cycloaddition of nitrones with vinylcarbenoids, affording 3,6-dihydro-2H-1,2-oxazines in high yields and with high enantiocontrol. researchgate.net Ring-closing metathesis (RCM) of prochiral precursors, synthesized through asymmetric catalysis, also provides a route to enantiopure 1,2-oxazines. osi.lv
| Catalyst/Method | Reaction Type | Substrates | Enantiomeric Excess (ee) / Diastereomeric Ratio (d.r.) |
| Chiral Phosphoric Acids | Hetero-Diels-Alder | Carbamate-dienes and nitrosoarenes | High ee and d.r. |
| Cu(I)-DTBM-Segphos | Nitroso-Diels-Alder | Cyclic 1,3-dienes and nitroso compounds | Up to >99% ee, >99:1 d.r. researchgate.net |
| N-phthaloyl-(S)-amino acid-ligated dirhodium carboxylates | [3+3] Cycloaddition | Nitrones and vinylcarbenoids | High enantiocontrol researchgate.net |
| Asymmetric Pybox/iridium-catalyzed allylic substitution followed by RCM | Ring-Closing Metathesis | Prochiral dienes | Excellent enantioselectivity osi.lv |
Regioisomeric and Stereoisomeric Differentiation in Synthetic Outcomes
The synthesis of substituted 3,6-dihydro-2H-1,2-oxazines often leads to the formation of multiple isomers, including regioisomers and stereoisomers (diastereomers and enantiomers). Controlling the regioselectivity and stereoselectivity of these reactions is a central challenge and a key area of research.
In the context of hetero-Diels-Alder reactions between unsymmetrical dienes and nitroso compounds, the formation of different regioisomers is possible. The regiochemical outcome is governed by a combination of electronic and steric factors of both the diene and the dienophile. Theoretical calculations and experimental studies are often employed to predict and rationalize the observed regioselectivity. For instance, in solid-phase synthesis, different regioisomeric ratios have been observed compared to solution-phase synthesis for the same set of reactants, highlighting the influence of the solid support on the reaction's outcome. researchgate.net
Stereoisomeric differentiation is also a critical aspect. In reactions involving chiral substrates or catalysts, the formation of diastereomers or enantiomers is often observed. The development of highly stereoselective methods aims to produce a single desired stereoisomer in high purity. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful analytical tool for the separation and quantification of stereoisomers, which is essential for the optimization of stereoselective synthetic methods. rsc.org It has been found that chiral stationary phases based on an amylose (B160209) backbone can be more effective than those based on cellulose (B213188) for the separation of this compound isomers. rsc.org
Fused and Annelated this compound Systems
The this compound ring can be incorporated into more complex polycyclic frameworks through the formation of fused or annelated systems. These structures are of significant interest due to their rigid conformations and potential as scaffolds in medicinal chemistry and materials science.
One common strategy for the synthesis of fused 1,2-oxazine systems is the intramolecular hetero-Diels-Alder reaction, where the diene and dienophile are tethered within the same molecule. This approach allows for the construction of bicyclic and polycyclic systems with a high degree of stereocontrol.
Another method involves the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, catalyzed by rhodium(II) complexes. This reaction leads to the diastereoselective synthesis of bicyclic unsaturated nitroso acetals, specifically partially saturated rsc.orgresearchgate.netoxazino[2,3-b] rsc.orgresearchgate.netoxazines. These fused systems can then undergo further transformations, such as a base-promoted ring contraction to yield pyrrolo[1,2-b] rsc.orgresearchgate.netoxazine derivatives.
The Pauson-Khand reaction of 1,7-enynes derived from Morita-Baylis-Hillman carbonates can also be employed to construct cyclopentenone-fused rsc.orgresearchgate.netoxazines. This strategy demonstrates the versatility of tandem reaction sequences in building complex, annelated heterocyclic systems.
Derivatization and Further Functionalization of Substituents on the Oxazine Ring
The this compound ring possesses several reactive sites that allow for further derivatization and functionalization, expanding its synthetic utility. The C=C double bond and the N-O bond are the primary handles for chemical modification. osi.lv
The double bond can undergo a variety of transformations, including hydrogenation to form the corresponding tetrahydro-1,2-oxazines, dihydroxylation to introduce vicinal diols, and epoxidation followed by ring-opening to install various functional groups. These transformations can often be performed stereoselectively, allowing for the synthesis of highly functionalized and stereochemically rich molecules.
Reductive cleavage of the relatively weak N-O bond is a particularly useful transformation, as it opens the ring to provide synthetically valuable 1,4-amino alcohols. osi.lv These amino alcohols are important building blocks for the synthesis of other nitrogen-containing heterocycles, such as pyrrolidines and piperidines, as well as acyclic molecules with defined stereochemistry.
Furthermore, substituents already present on the oxazine ring can be modified. For example, ester groups can be hydrolyzed, reduced, or converted to amides. Aryl substituents can undergo electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These derivatization strategies significantly enhance the structural diversity that can be accessed from a common this compound precursor.
Advanced Spectroscopic and Crystallographic Methods for Mechanistic and Stereochemical Elucidation of 3,6 Dihydro 2h 1,2 Oxazine Transformations
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., 2D NMR, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,6-dihydro-2H-1,2-oxazine derivatives. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons in the molecule. For instance, in a 3,6-diphenyl-3,4-dihydro-2H-benzo[e] rsc.orgresearchgate.netoxazine (B8389632), specific chemical shifts can be assigned to the O-CH₂-N and Ar-CH₂-N protons, confirming the formation of the oxazine ring. researchgate.net
However, due to the often complex and overlapping signals in 1D spectra, two-dimensional (2D) NMR experiments are frequently employed for unambiguous assignments and stereochemical analysis. wikipedia.org Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to identify adjacent protons within the oxazine ring and its substituents. emerypharma.comlibretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) C-H correlations. wikipedia.orglibretexts.org These correlations are vital for piecing together the complete molecular structure.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the relative stereochemistry and conformational preferences of this compound derivatives. harvard.edu NOESY detects through-space interactions between protons that are in close proximity, providing crucial insights into the 3D arrangement of atoms. For example, NOESY correlations can help establish the cis or trans relationship of substituents on the oxazine ring.
Interactive Data Table: Common NMR Techniques for this compound Analysis
| Technique | Information Provided | Application Example |
| ¹H NMR | Chemical shift, multiplicity, coupling constants, and integration of protons. emerypharma.com | Assigning protons of the oxazine ring and substituents. researchgate.net |
| ¹³C NMR | Chemical shifts of carbon atoms. | Confirming the carbon skeleton of the molecule. nih.gov |
| COSY | Identifies scalar-coupled protons (typically through 2-3 bonds). wikipedia.org | Establishing the connectivity of protons within the ring system. libretexts.org |
| HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C). wikipedia.org | Assigning carbon signals based on known proton assignments. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (2-3 bonds). libretexts.org | Confirming the overall structure and connectivity of substituents. |
| NOESY | Detects through-space correlations between protons that are close in space. harvard.edu | Determining relative stereochemistry and conformational analysis. |
X-ray Crystallography for Absolute Configuration and Detailed Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline this compound derivatives, providing unambiguous information about bond lengths, bond angles, and absolute configuration. springernature.com This technique is particularly crucial for assigning the absolute stereochemistry of chiral centers, which is often challenging to determine solely by spectroscopic methods. ed.ac.uk
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk This pattern provides a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. For instance, the molecular structure of 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide, a spirocyclic 1,2-oxazine derivative, was unequivocally confirmed by a single-crystal X-ray diffraction experiment. mdpi.com
While routine X-ray diffraction readily provides the relative configuration of stereocenters, determining the absolute configuration of light-atom molecules (containing no elements heavier than oxygen) can be more challenging. springernature.comresearchgate.net However, advancements in methodology, such as the use of anomalous dispersion, now allow for the confident determination of absolute configuration even for compounds containing only light atoms, provided that high-quality crystals are available. researchgate.netmit.edu
Mass Spectrometry Techniques in Reaction Pathway Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives and to gain insights into their fragmentation patterns, which can aid in structural elucidation and reaction pathway identification. mdpi.com
In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy, allowing for the determination of the molecular formula. mdpi.com Techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used to generate protonated or deprotonated molecular ions, which are then analyzed. mdpi.com
Chiral Chromatography (HPLC, SFC) for Enantiomeric and Diastereomeric Purity Assessment in Stereoselective Synthesis
In the stereoselective synthesis of this compound derivatives, it is crucial to accurately determine the enantiomeric and diastereomeric purity of the products. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most widely used and reliable method for this purpose. openochem.orgnih.gov
These techniques utilize a chiral stationary phase (CSP), which is a chiral environment that interacts differently with the enantiomers of a chiral compound. openochem.org This differential interaction leads to the separation of the enantiomers, allowing for their quantification and the determination of the enantiomeric excess (% ee). openochem.org
Chiral HPLC has been successfully applied to the analysis of mixtures of stereo- and regioisomers of 3,6-dihydro-2H-1,2-oxazines. rsc.org Polysaccharide-based CSPs, particularly those with an amylose (B160209) backbone, have been found to be effective for the separation of these molecules. rsc.org
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. researchgate.netsemanticscholar.org SFC often provides shorter analysis times and can be more effective for certain derivatives where HPLC analysis is challenging. researchgate.netsemanticscholar.org Both HPLC and SFC are essential tools for monitoring the stereoselectivity of reactions and for the quality control of enantiomerically enriched this compound products. researchgate.netsemanticscholar.org
For the separation of diastereomers, which have different physical properties, standard (achiral) HPLC is often sufficient. thieme-connect.denih.gov The separation is based on the differential adsorption of the diastereomers to the stationary phase. thieme-connect.de
Interactive Data Table: Chiral Chromatography Techniques for Purity Assessment
| Technique | Principle | Application | Advantages |
| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. openochem.orgnih.gov | Determination of enantiomeric purity of chiral 3,6-dihydro-2H-1,2-oxazines. rsc.org | Widely applicable, numerous commercially available chiral stationary phases. nih.gov |
| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for chiral separations. researchgate.netsemanticscholar.org | Efficient analysis of enantiomeric products, often with shorter run times than HPLC. researchgate.netsemanticscholar.org | Faster analysis, reduced consumption of toxic solvents. chromatographyonline.com |
| Achiral HPLC | Separation of diastereomers based on differences in their physical properties and interactions with a standard stationary phase. thieme-connect.de | Assessment of diastereomeric purity in syntheses involving multiple chiral centers. nih.gov | Straightforward method for separating compounds with different physical properties. |
Future Prospects and Emerging Research Frontiers in 3,6 Dihydro 2h 1,2 Oxazine Chemistry
Development of Green and Sustainable Synthetic Routes
Modern organic synthesis places a strong emphasis on the development of environmentally friendly and sustainable methods. In the context of 3,6-dihydro-2H-1,2-oxazine synthesis, this has led to the exploration of innovative approaches such as organocatalysis and flow chemistry.
Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts. Organocatalytic methods for the synthesis of 3,6-dihydro-2H-1,2-oxazines have been shown to proceed with high efficiency and enantioselectivity. researchgate.net For instance, a dual-organocatalyst-promoted asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction has been developed to produce optically active 1,2-oxazine derivatives in moderate to good yields and with excellent stereocontrol. researchgate.net Chiral phosphoric acids have also been successfully employed in asymmetric nitroso-Diels-Alder reactions to afford cis-3,6-disubstituted dihydro-1,2-oxazines with high yields and selectivities. researchgate.net These approaches minimize metal contamination of the final products and often utilize milder reaction conditions.
Flow Chemistry: Continuous-flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. flinders.edu.au While the application of flow chemistry to the synthesis of 3,6-dihydro-2H-1,2-oxazines is still an emerging area, its principles offer a promising avenue for developing more sustainable and efficient manufacturing processes for these heterocycles. The ability to precisely control reaction parameters in a continuous-flow system can lead to higher yields, reduced reaction times, and minimized waste generation. flinders.edu.au
| Approach | Key Advantages | Representative Catalyst/Method | Reported Efficiency |
|---|---|---|---|
| Organocatalysis | Metal-free, mild conditions, high stereoselectivity | Dual-organocatalyst systems, Chiral phosphoric acids | Moderate to excellent yields, up to >99% ee |
| Flow Chemistry | Improved safety, scalability, precise control of reaction parameters, potential for waste reduction | Continuous-flow reactors | An emerging area with high potential for process optimization |
Exploration of Novel Reactivity and Transformation Pathways
Beyond the synthesis of the this compound core, researchers are actively exploring new ways to functionalize and transform this versatile scaffold. The inherent reactivity of the N-O bond and the C=C double bond provides a rich platform for chemical manipulation.
Recent studies have demonstrated unique and efficient methods for the formation of 3,6-dihydro-2H-1,2-oxazines starting from α,β-unsaturated nitrones. researchgate.netnih.govacs.org This involves the nucleophilic addition of dimethylsulfoxonium methylide to the C=N bond of the nitrone, leading to an aziridine (B145994) N-oxide intermediate that subsequently undergoes a Meisenheimer rearrangement. researchgate.netnih.govacs.org This pathway offers a novel entry point to this heterocyclic system.
Furthermore, the development of tandem and cascade reactions represents a frontier in this area. researchgate.net These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant improvements in efficiency and atom economy. For example, a one-pot dual-organocatalyst-promoted asymmetric cascade reaction has been successfully employed for the synthesis of highly functionalized 1,2-oxazine derivatives. researchgate.net The exploration of such complex transformations will undoubtedly lead to the discovery of novel molecular architectures based on the this compound framework.
Rational Design of New Catalytic Systems for this compound Synthesis
The development of new and improved catalytic systems is central to advancing the synthesis of 3,6-dihydro-2H-1,2-oxazines. The rational design of catalysts, guided by mechanistic understanding and computational modeling, is a key research focus. rsc.org
Current research has identified several effective catalytic systems, including:
Palladium/Phenanthroline Complexes: These catalysts have been used for the reduction of nitroarenes to nitrosoarenes, which can then be trapped by conjugated dienes in a hetero-Diels-Alder reaction to form 3,6-dihydro-2H-1,2-oxazines. scispace.com
Copper(I)-DTBM-Segphos Complexes: These have been employed in asymmetric intermolecular nitroso-Diels-Alder reactions, affording cycloadducts in high yields and with excellent regio-, diastereo-, and enantioselectivities. researchgate.net
Chiral Phosphoric Acids: As mentioned earlier, these organocatalysts are effective in promoting asymmetric nitroso-Diels-Alder reactions. researchgate.net
Future efforts in this area will likely focus on the development of catalysts with broader substrate scope, higher turnover numbers, and the ability to operate under even milder and more sustainable conditions. The use of computational tools to model transition states and predict catalyst performance will be instrumental in accelerating the discovery of next-generation catalytic systems. rsc.org
Integration of 3,6-dihydro-2H-1,2-Oxazines into Advanced Materials
While the primary focus of research on 3,6-dihydro-2H-1,2-oxazines has been in the realm of synthetic methodology and as intermediates for biologically active molecules, their potential incorporation into advanced materials is an intriguing, albeit less explored, frontier. The heterocyclic structure and the potential for functionalization suggest that these compounds could serve as building blocks for polymers and other materials with novel properties. The broader class of oxazines has been investigated for applications in materials science, and these explorations may pave the way for the use of their this compound counterparts. Research in this area is still in its nascent stages, but the unique electronic and structural features of the this compound ring could lead to the development of materials with interesting optical, electronic, or thermal properties.
Addressing Stereochemical Control Challenges for Complex this compound Derivatives
The synthesis of complex molecules with multiple stereocenters is a significant challenge in organic chemistry. For this compound derivatives, which can possess several chiral centers, achieving high levels of stereochemical control is crucial for their potential applications, particularly in medicinal chemistry.
Significant progress has been made in the asymmetric synthesis of these heterocycles. researchgate.netresearchgate.net As previously noted, both organocatalytic and metal-catalyzed methods have been developed that provide access to enantiomerically enriched 3,6-dihydro-2H-1,2-oxazines. researchgate.net For example, the use of chiral phosphoric acid catalysts can not only control enantioselectivity but also reverse the regioselectivity of the non-catalyzed nitroso-Diels-Alder reaction. researchgate.net Similarly, dual-organocatalyst systems have been shown to produce optically active 1,2-oxazine derivatives with excellent enantioselectivities (ee >99%) and diastereoselectivities (dr up to >99:1). researchgate.net
Future research will likely focus on the development of catalytic systems that can control the stereochemistry of even more complex this compound derivatives, including those with multiple contiguous stereocenters. The development of solid-phase synthesis methods for these compounds is also an area of interest, as it would facilitate the creation of libraries of stereochemically diverse molecules for high-throughput screening. rsc.org
| Catalytic System | Reaction Type | Key Outcome |
|---|---|---|
| Chiral Phosphoric Acid | Asymmetric Nitroso-Diels-Alder | High yields, excellent regio-, diastereo-, and enantioselectivities |
| Cu(I)-DTBM-Segphos | Asymmetric Intermolecular Nitroso-Diels-Alder | High yields (up to 99%), high regio-, diastereo-, and enantioselectivities (>99% ee) |
| Dual-Organocatalyst System | Asymmetric Cascade Reaction | Excellent enantioselectivities (>99% ee) and diastereoselectivities (up to >99:1) |
Q & A
Q. What are the primary synthetic routes for constructing the 3,6-dihydro-2H-1,2-oxazine scaffold?
The hetero-Diels–Alder (HDA) reaction between nitroso dienophiles and conjugated dienes is the most widely used method. This [4+2] cycloaddition produces the 1,2-oxazine ring with predictable regiochemistry under mild conditions. Key considerations include:
- Substrate design : Electron-rich dienes (e.g., sorbic acid derivatives) pair with nitroso compounds to favor kinetic control.
- Reaction optimization : Polar solvents (e.g., THF) and room temperature enhance stereoselectivity .
- Scalability : The reversibility of the HDA reaction allows thermodynamic product isolation through prolonged heating .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Critical techniques include:
- NMR spectroscopy : Distinct signals for the oxazine ring protons (e.g., δ 4.4–5.6 ppm for CH₂ groups adjacent to oxygen) and coupling patterns resolve regioisomers (e.g., 4-methyl vs. 5-methyl substitution) .
- X-ray crystallography : Used to resolve stereochemical ambiguities in bicyclic or fused-ring derivatives .
- Chiral chromatography : Supercritical fluid chromatography (SFC) efficiently separates stereoisomers with baseline resolution .
Advanced Research Questions
Q. How can regio- and stereoselectivity be controlled in nitroso-Diels–Alder reactions?
Strategies include:
- Electronic modulation : Electron-withdrawing groups (EWGs) on nitroso dienophiles favor endo transition states, while electron-donating groups (EDGs) on dienes enhance reaction rates .
- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., Cu(II) complexes) induce enantioselectivity in oxazine formation, achieving up to 90% ee in tetrahydro-1,2-oxazine cores .
- Thermodynamic vs. kinetic control : Lower temperatures (0–25°C) favor kinetic cis-adducts, while heating (60–80°C) shifts equilibrium toward thermodynamically stable trans-products .
Q. What post-synthetic modifications expand the utility of 3,6-dihydro-2H-1,2-oxazines?
- Domino metathesis : Strained bicyclic oxazines undergo ring-opening metathesis with alkenes to yield fused heterocycles (e.g., isoxazolo[2,3-a]pyridin-7-ones), enabling scaffold diversification .
- Dihydroxylation : OsO₄-mediated oxidation of the dihydrooxazine double bond generates vicinal diols for lactone synthesis via acid-catalyzed cyclization .
- N–O bond cleavage : Reductive cleavage (e.g., Zn/HOAc) converts oxazines to 1,4-amino alcohols, intermediates for bioactive molecules like sialic acid mimetics .
Q. How can solid-phase synthesis streamline the production of oxazine derivatives?
- Resin-bound intermediates : 3-Methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives are immobilized on Wang resin for combinatorial library synthesis.
- High-throughput diversification : Post-cleavage modifications (e.g., amidation, dihydroxylation) yield stereochemically diverse lactones and amino alcohols .
- Analytical workflows : SFC and parallel LC-MS enable rapid purity assessment and stereoisomer quantification .
Q. What role do 3,6-dihydro-2H-1,2-oxazines play in synthesizing bioactive molecules?
- Amino sugar mimetics : Oxazines serve as precursors to dideoxyamino carbohydrates and C2-branched 4-amino sugars via reductive N–O cleavage and functional group interconversion .
- Anti-inflammatory agents : Derivatives with hydroxylated side chains mimic natural carbohydrate epitopes, modulating immune response pathways .
- Gliovirin core synthesis : Copper-catalyzed asymmetric cyclization of N-hydroxyamino esters generates tetrahydro-1,2-oxazine cores found in antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
